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For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-900, also known as YM9OK, is a potent and selective competitive antagonist of the a-
amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are
subtypes of ionotropic glutamate receptors. Its chemical name is 6-(1H-imidazol-1-yl)-7-nitro-
1,4-dihydroquinoxaline-2,3-dione. Developed as a synthetic molecule, YM-900 has been
instrumental in the study of excitatory amino acid neurotransmission and has shown potential
as a neuroprotective agent in models of cerebral ischemia and epilepsy. This document
provides an in-depth technical overview of the discovery, synthesis, and biological activity of
YM-900.

Discovery and Pharmacological Profile

YM-900 was developed through a medicinal chemistry program aimed at identifying novel
quinoxalinedione derivatives with high affinity and selectivity for AMPA receptors. Structure-
activity relationship (SAR) studies revealed that the introduction of a 1H-imidazol-1-yl group at
the 6-position and a nitro group at the 7-position of the quinoxaline-2,3-dione core resulted in a
compound with potent AMPA receptor antagonism.

Biological Activity
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The biological activity of YM-900 has been characterized through various in vitro and in vivo
studies. The compound exhibits high affinity for the AMPA receptor and selectivity over other
glutamate receptor subtypes.

Table 1: In Vitro Receptor Binding Affinity of YM-900

Receptor .
Assay Type Test System Ki (uM) Reference
Target
[BH]-AMPA Rat brain
AMPA ] 0.084 [1]
displacement membranes
) [3H]-kainate Rat brain
Kainate ) 2.2 [1]
displacement membranes
NMDA [BH]-L-glutamate  Rat brain
_ _ > 100 [1]
(glutamate site) displacement membranes
NMDA (glycine [3H]-glycine Rat brain 37 0]
site) displacement membranes

Table 2: In Vivo Anticonvulsant Activity of YM-900

. . Administration
Animal Model Seizure Type E— ED50 (mgl/kg) Reference
oute

) Audiogenic Tonic  Intraperitoneal
DBA/2 Mice ) ) 2.54 [1]
Seizure (i.p.)

Total Synthesis of YM-900

The total synthesis of YM-900 is achieved through a multi-step process starting from
substituted o-phenylenediamine. The core quinoxaline-2,3-dione structure is first assembled,
followed by the introduction of the imidazole and nitro functionalities.

Experimental Protocol: Synthesis of 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-
dione (YM-900)
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This protocol is a composite of procedures described in the scientific literature.

Step 1: Synthesis of 1,4-dihydro-quinoxaline-2,3-dione A mixture of o-phenylenediamine and
oxalic acid dihydrate is heated, typically under reflux in an appropriate solvent (e.g., dilute
hydrochloric acid or by neat grinding), to yield 1,4-dihydro-quinoxaline-2,3-dione via a
cyclocondensation reaction. The crude product is then purified by recrystallization.

Step 2: Nitration of 1,4-dihydro-quinoxaline-2,3-dione The quinoxaline-2,3-dione is subjected to
nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures to introduce
the nitro group at the 7-position. The reaction mixture is then carefully quenched with ice, and
the precipitated product is collected and purified.

Step 3: Halogenation of 7-nitro-1,4-dihydro-quinoxaline-2,3-dione The 7-nitro-quinoxaline-2,3-
dione is halogenated, typically using a brominating or chlorinating agent, to introduce a halogen
at the 6-position, which will serve as a leaving group for the subsequent nucleophilic
substitution.

Step 4: Synthesis of 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione (YM-900)
The 6-halo-7-nitro-1,4-dihydro-quinoxaline-2,3-dione is reacted with imidazole in a suitable
solvent, often with a base, to facilitate the nucleophilic aromatic substitution. The final product,
YM-900, is then purified by chromatography and/or recrystallization.
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Synthetic Pathway of YM-900
o-Phenylenediamine Oxalic Acid
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Caption: Synthetic route for YM-900.

Mechanism of Action and Signaling Pathway

YM-900 exerts its pharmacological effects by competitively antagonizing the binding of the
excitatory neurotransmitter glutamate to AMPA and kainate receptors on the postsynaptic
membrane of neurons. This blockade prevents the influx of cations (primarily Na+ and to a
lesser extent Ca2+) through the receptor's ion channel, thereby inhibiting neuronal

depolarization and reducing excitatory signaling.
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Glutamate Signaling Pathway and Inhibition by YM-900
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Caption: Inhibition of Glutamatergic Signaling by YM-900.

Experimental Protocols
In Vitro [3H]-AMPA Receptor Binding Assay

Obijective: To determine the binding affinity of YM-900 for the AMPA receptor.
Materials:

+ Rat brain membranes (cortical)
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[BH]-AMPA (radioligand)

YM-900 (test compound)

Incubation buffer (e.g., 50 mM Tris-HCI, pH 7.4)
Glass fiber filters

Scintillation counter

Procedure:

Rat cortical membranes are prepared and suspended in incubation buffer.

Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]-AMPA
and varying concentrations of YM-900.

Non-specific binding is determined in the presence of a high concentration of unlabeled
glutamate.

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to
reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from
free radioligand.

The filters are washed with ice-cold buffer.
The radioactivity retained on the filters is measured using a scintillation counter.

The concentration of YM-900 that inhibits 50% of the specific [3H]-AMPA binding (IC50) is
calculated and converted to a Ki value using the Cheng-Prusoff equation.[1]

In Vivo Audiogenic Seizure Model in DBA/2 Mice

Objective: To assess the anticonvulsant activity of YM-900.

Materials:
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DBA/2 mice (a strain genetically susceptible to sound-induced seizures)
Sound-proof chamber equipped with a sound source (e.g., a bell or speaker)
YM-900 (test compound)

Vehicle control

Procedure:

DBA/2 mice at an age of high seizure susceptibility (typically 21-28 days) are used.

Mice are administered YM-900 or vehicle via the desired route (e.g., intraperitoneally).
After a predetermined time, each mouse is placed individually in the sound-proof chamber.
An auditory stimulus of a specific intensity and duration is delivered.

The mice are observed for the occurrence of a characteristic seizure sequence (wild running,
clonic seizure, tonic seizure).

The ability of YM-900 to prevent the tonic seizure phase is recorded.

The dose of YM-900 that protects 50% of the animals from tonic seizures (ED50) is
calculated.[1]

Conclusion

YM-900 is a valuable pharmacological tool for investigating the role of AMPA and kainate

receptors in normal physiological processes and in pathological conditions. Its well-defined

synthesis and potent, selective antagonist activity make it a cornerstone compound in the study

of excitatory neurotransmission. The detailed protocols and data presented in this guide are

intended to support further research and development in the field of neuroscience and

neuropharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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